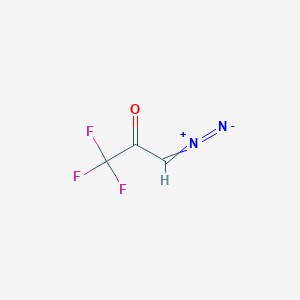

1-Diazo-3,3,3-trifluoroacetone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Diazo compounds are known for their unique and diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . Specific chemical reactions involving 1-Diazo-3,3,3-trifluoroacetone are not detailed in the searched resources.Aplicaciones Científicas De Investigación

Organic Synthesis

Diazo compounds like 1-Diazo-3,3,3-trifluoroacetone are versatile organic compounds and have become increasingly important in organic synthesis . They can directly serve as electrophiles or nucleophiles . Particularly, diazo compounds have been commonly utilized as free carbene or metal carbene precursors . The catalytic carbene transfer reactions have found wide applications in organic synthesis .

Trifluoromethylation

Trifluoromethylation of α-diazoesters and α-diazoketones, both using readily available fluoroform-derived CuCF3, has been described . This process allows the synthesis of a range of α-trifluoromethyl esters and ketones in one-step from α-diazo carbonyl compounds .

Cross-Coupling Reactions

Diazo compounds have been established as general cross-coupling partners in transition-metal-catalyzed reactions . These reactions, which can be viewed as the combination of traditional cross-coupling with carbene migratory insertion, have significantly expanded the classic chemistry of diazo compounds .

Construction of Carbon–Carbon and Carbon–Heteroatom Bonds

The evolution of chiral catalysts for asymmetric carbene transfers provides highly efficient methodologies for the construction of carbon–carbon and carbon–heteroatom bonds with a high level of enantiocontrol .

Drug Discovery

Diazo chemistry has found remarkably wide applications in drug discovery . The unique reactivity and versatility of diazo compounds make them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals .

Materials Science

In the field of materials science, diazo compounds have been used in the synthesis of polymers and other materials . Their unique reactivity allows for the creation of materials with novel properties .

Propiedades

IUPAC Name |

3-diazo-1,1,1-trifluoropropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2O/c4-3(5,6)2(9)1-8-7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKOIRQNGXNVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]=[N-])C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Diazo-3,3,3-trifluoroacetone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)

![4-Imidazol-1-yl-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2588918.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)

![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)

![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2588928.png)

![2-(4-Butoxyphenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)